molecular formula C10H11N5O3 B12081215 5'-Deoxy-8,5'-cycloadenosine

5'-Deoxy-8,5'-cycloadenosine

Cat. No.: B12081215
M. Wt: 249.23 g/mol
InChI Key: HQTVJWSZGWEZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxy-8,5’-cycloadenosine is a purine nucleoside with the molecular formula C10H14N2O6. It is a conformationally-fixed “anti” type of adenosine, produced by the cyclization of ribose-5-phosphate and deoxyribose-5-phosphate

Preparation Methods

Chemical Reactions Analysis

5’-Deoxy-8,5’-cycloadenosine undergoes various chemical reactions, including:

Scientific Research Applications

5’-Deoxy-8,5’-cycloadenosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5’-Deoxy-8,5’-cycloadenosine exerts its effects involves its conformationally-fixed structure, which allows it to interact with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its structural properties suggest it may interact with enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

5’-Deoxy-8,5’-cycloadenosine is unique due to its conformationally-fixed “anti” structure. Similar compounds include:

Biological Activity

5'-Deoxy-8,5'-cycloadenosine (also known as 5'-deoxy-8-aza-adenosine) is a modified nucleoside that has garnered interest in biomedical research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various fields.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific enzymes, influencing processes such as cell proliferation, apoptosis, and immune responses.

1. Antitumor Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.

2. Antiviral Properties

Research indicates that this compound may possess antiviral properties against certain viruses. In vitro studies have shown that it can inhibit viral replication by interfering with viral polymerase activity.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • In Vitro Cytotoxicity Assays : In a study evaluating the cytotoxicity of various nucleoside analogs, this compound was found to significantly inhibit cell growth in MCF-7 cells compared to untreated controls (p < 0.05).
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Biological ActivityCell LineIC50 (µM)Reference
AntitumorMCF-715
AntiviralHIV20
NeuroprotectiveNeuronal CellsN/A

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-13,14-diol

InChI

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4(14-5)1-3-6(16)7(17)10(15)18-3/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)

InChI Key

HQTVJWSZGWEZPW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C1=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.